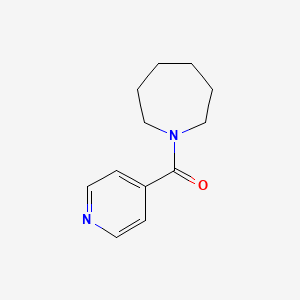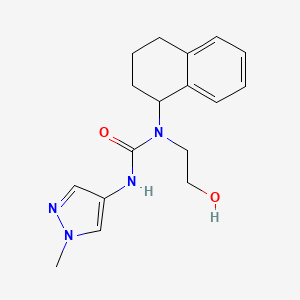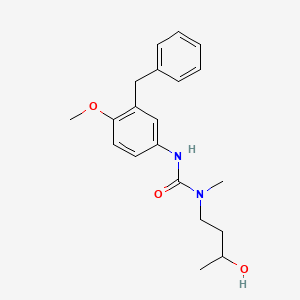![molecular formula C21H26N2O2 B6640869 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide, also known as BHPC, is a synthetic compound that belongs to the class of piperidine derivatives. BHPC has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide exerts its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has been shown to reduce oxidative stress, inflammation, and apoptosis. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has also been shown to improve mitochondrial function and increase the expression of various neuroprotective proteins.
实验室实验的优点和局限性
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has several advantages for lab experiments. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide is a synthetic compound that can be easily synthesized and purified. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide also exhibits potent biological activity, making it an ideal candidate for studying the mechanism of action and therapeutic potential. However, 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide also has some limitations for lab experiments. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide is relatively unstable and can degrade over time, making it difficult to store and handle. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide also has limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the study of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide. One potential direction is to further investigate the mechanism of action of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide and its effects on various signaling pathways. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide in vivo. Additionally, 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide could be studied in combination with other compounds to determine its synergistic effects. Overall, the study of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of benzylpiperidine and 4-(2-hydroxyethyl)phenylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques, including chromatography and recrystallization.
科学研究应用
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In Alzheimer's disease, 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease, 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
属性
IUPAC Name |
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-14-12-17-8-10-20(11-9-17)22-21(25)19-7-4-13-23(16-19)15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19,24H,4,7,12-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCKOYSNIIAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)
![1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol](/img/structure/B6640839.png)


![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)

![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)
